molecular formula C13H8FNO4 B2819984 3-(4-Fluoro-2-nitrophenoxy)benzaldehyde CAS No. 1090726-02-5

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde

Cat. No. B2819984
CAS RN: 1090726-02-5
M. Wt: 261.208
InChI Key: JVCIVPAXDWUBPK-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-nitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8FNO4 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-2-nitrophenoxy)benzaldehyde” can be represented by the SMILES string [O-]N+C1=CC(F)=CC=C1C=O . The exact 3D structure may be viewed using specific software .

Scientific Research Applications

Antitubercular Activity

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde: has been investigated for its antitubercular potential. A study synthesized a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, including this compound. These derivatives were assessed in vitro for their activity against Mycobacterium tuberculosis (M. tuberculosis) using a microdilution method. Notably, the compound exhibited potent or moderate activity against M. tuberculosis H37Rv, with MIC (minimum inhibitory concentration) values ranging from 4 to 64 μg/mL . This finding suggests its potential as an antitubercular agent.

Conclusion

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde: holds promise in antitubercular research, but its broader applications remain an exciting area for future investigations. Researchers should explore its diverse properties and potential across various scientific domains. 🌟

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-nitrobenzaldehyde, indicates that it is combustible, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-4-5-13(12(7-10)15(17)18)19-11-3-1-2-9(6-11)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIVPAXDWUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde

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